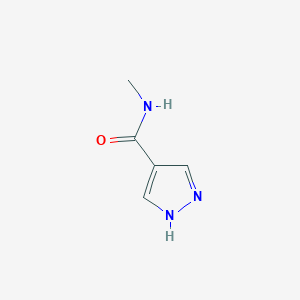

N-Méthyl-1H-pyrazole-4-carboxamide

Vue d'ensemble

Description

N-Methyl-1H-pyrazole-4-carboxamide is a compound with the CAS Number: 1154383-52-4 . It has a molecular weight of 125.13 . The IUPAC name for this compound is N-methyl-1H-pyrazole-4-carboxamide . It is a solid at room temperature .

Synthesis Analysis

A series of novel pyrazole-4-carboxamides were rationally designed, synthesized, and their structures were characterized by 1H NMR, 13C NMR, and HRMS . The synthesis of these compounds involved multi-step reactions from ethyl acetoacetate and triethyl orthoformate .Molecular Structure Analysis

The molecular structure of N-Methyl-1H-pyrazole-4-carboxamide was characterized by 1H NMR, 13C NMR, and HRMS . The InChI code for this compound is 1S/C5H7N3O/c1-6-5(9)4-2-7-8-3-4/h2-3H,1H3,(H,6,9)(H,7,8) .Chemical Reactions Analysis

Pyrazole-4-carboxamides have been synthesized through multi-step reactions from ethyl acetoacetate and triethyl orthoformate . In one study, a series of novel N-methyl-substituted pyrazole carboxamide derivatives were obtained by the reaction of pyrazole-3-carboxylic acids with several aromatic and heteroaromatic sulfonamides .Physical and Chemical Properties Analysis

N-Methyl-1H-pyrazole-4-carboxamide is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .Applications De Recherche Scientifique

Développement potentiel de fongicides

Les pyrazole-4-carboxamides, y compris des dérivés comme la N-Méthyl-1H-pyrazole-4-carboxamide, ont été étudiés pour leur utilisation potentielle comme fongicides. Les chercheurs conçoivent et synthétisent de nouveaux composés pour tester leur efficacité contre diverses souches fongiques, dans le but de développer de nouveaux traitements contre les infections fongiques en agriculture et en médecine .

Recherche sur les agents anticancéreux

Des composés structurellement liés à la this compound ont montré un potentiel prometteur en tant qu'agents anticancéreux. Par exemple, certains dérivés ont été testés contre des lignées cellulaires de mélanome, indiquant le potentiel des composés de la pyrazole carboxamide dans le traitement du cancer .

Évaluation biologique pour la conception de médicaments

La conception et la synthèse de nouveaux dérivés de pyrazole carboxamide N-méthylés, y compris les dérivés dicarboxamide, font l'objet d'une évaluation biologique. Ces études visent à évaluer le potentiel thérapeutique de ces composés dans diverses applications médicales .

Outil de recherche biochimique

En tant qu'outil de recherche biochimique, la this compound pourrait être utilisée pour étudier les interactions enzymatiques, la liaison aux récepteurs, ou comme étalon dans les méthodes analytiques.

Pour des informations plus détaillées sur chaque application, des recherches supplémentaires et l'accès à des bases de données scientifiques seraient nécessaires.

Springer - Synthèse de pyrazole-4-carboxamides comme fongicide potentiel MDPI - Progrès récents dans la conception et la découverte de médicaments à base de pyrazole Springer - Conception, synthèse et évaluation biologique de nouveaux pyrazole

Mécanisme D'action

Target of Action

N-Methyl-1H-pyrazole-4-carboxamide is a pyrazole derivative, a class of compounds known for their diverse biological activities Pyrazole derivatives have been reported to interact with various targets, such as tyrosine-protein kinase btk , and succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transfer chain .

Mode of Action

For instance, some pyrazole derivatives inhibit the activity of SDH, blocking the energy synthesis of pathogens . Others irreversibly bind and inhibit tyrosine-protein kinase BTK .

Biochemical Pathways

Pyrazole derivatives have been associated with the inhibition of mitochondrial electron transfer between succinate and ubiquinone, a critical system for oxygen-sensing .

Result of Action

Some pyrazole derivatives have shown promising results in inhibiting the growth of certain pathogens and displaying antiproliferative activities against certain cancer cell lines .

Safety and Hazards

The safety information for N-Methyl-1H-pyrazole-4-carboxamide indicates that it may be harmful if swallowed, causes skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and keeping the compound in a dry, cool, and well-ventilated place .

Orientations Futures

While the specific future directions for N-Methyl-1H-pyrazole-4-carboxamide are not mentioned in the search results, research on pyrazole derivatives continues to be a significant area of interest due to their diverse biological activities . For instance, some pyrazole-4-carboxamides have shown significant antifungal activities, suggesting potential applications in the development of new fungicides .

Analyse Biochimique

Biochemical Properties

N-Methyl-1H-pyrazole-4-carboxamide plays a significant role in biochemical reactions, particularly as an inhibitor of succinate dehydrogenase (SDH). This enzyme is crucial in the mitochondrial electron transport chain, where it facilitates the transfer of electrons from succinate to ubiquinone. By inhibiting SDH, N-Methyl-1H-pyrazole-4-carboxamide disrupts the mitochondrial electron transport chain, leading to a reduction in ATP production . Additionally, it interacts with various proteins and biomolecules through hydrogen bonding and π-π stacking interactions .

Cellular Effects

N-Methyl-1H-pyrazole-4-carboxamide has been shown to affect various types of cells and cellular processes. It influences cell function by inhibiting mitochondrial respiration, leading to decreased ATP production and increased reactive oxygen species (ROS) generation . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway .

Molecular Mechanism

The molecular mechanism of N-Methyl-1H-pyrazole-4-carboxamide involves its binding interactions with biomolecules, particularly SDH. By binding to the active site of SDH, it inhibits the enzyme’s activity, leading to a disruption in the mitochondrial electron transport chain . This inhibition results in decreased ATP production and increased ROS generation, which can trigger apoptosis in cancer cells . Additionally, N-Methyl-1H-pyrazole-4-carboxamide may also interact with other enzymes and proteins, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Methyl-1H-pyrazole-4-carboxamide have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that N-Methyl-1H-pyrazole-4-carboxamide remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of mitochondrial respiration and increased ROS generation, resulting in chronic cellular stress .

Dosage Effects in Animal Models

The effects of N-Methyl-1H-pyrazole-4-carboxamide vary with different dosages in animal models. At low doses, the compound has been shown to inhibit SDH activity without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage, due to excessive ROS generation and oxidative stress . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse effects .

Metabolic Pathways

N-Methyl-1H-pyrazole-4-carboxamide is involved in various metabolic pathways, primarily through its interaction with SDH. By inhibiting SDH, it disrupts the tricarboxylic acid (TCA) cycle, leading to altered metabolic flux and changes in metabolite levels . This compound may also interact with other enzymes and cofactors, further influencing metabolic pathways and cellular metabolism .

Transport and Distribution

The transport and distribution of N-Methyl-1H-pyrazole-4-carboxamide within cells and tissues are influenced by various factors, including its solubility and interactions with transporters and binding proteins. The compound is known to be transported across cell membranes through passive diffusion and may accumulate in specific cellular compartments . Its distribution within tissues is also affected by its binding to plasma proteins and other biomolecules .

Subcellular Localization

N-Methyl-1H-pyrazole-4-carboxamide is primarily localized in the mitochondria, where it exerts its inhibitory effects on SDH . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function, as it allows the compound to interact with its target enzyme and other biomolecules within the mitochondria .

Propriétés

IUPAC Name |

N-methyl-1H-pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-6-5(9)4-2-7-8-3-4/h2-3H,1H3,(H,6,9)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHLCISBAUJJDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different synthetic routes explored for producing 5-Cyano-1-(1,1-dimethylethyl)-N-methyl-1H-pyrazole-4-carboxamide?

A1: Two distinct synthetic pathways have been investigated for the production of 5-Cyano-1-(1,1-dimethylethyl)-N-methyl-1H-pyrazole-4-carboxamide:

- 1,3-Dipolar Cycloaddition: This method utilizes diazoacetonitrile and diethyl fumarate as starting materials to construct the pyrazole ring system. [, ]

- Regioselective t-Butylation: This approach employs 5-cyano-1H-pyrazole-4-carboxylic acid, ethyl ester as the starting material. The key step involves a regioselective t-butylation reaction using isobutylene in the presence of p-toluenesulfonic acid, followed by reaction with methylamine to introduce the carboxamide group. [, ]

Q2: Why is regioselectivity important in the synthesis of 5-Cyano-1-(1,1-dimethylethyl)-N-methyl-1H-pyrazole-4-carboxamide?

A2: Regioselectivity is crucial in this synthesis to ensure the tert-butyl group (1,1-dimethylethyl) is introduced specifically at the N1 position of the pyrazole ring. Achieving this specific regioisomer is likely important for the desired biological activity or other downstream applications of the final compound.

- 1,3-Dipolar cycloaddition as applied to the synthesis of 5-cyano-1-(1,1-dimethylethyl)-N-methyl-1H-pyrazole-4-carboxamide.

- 1,3-Dipolar Cycloaddition as Applied to the Synthesis of 5-Cyano-1-(1,1-dimethylethyl)-N-methyl-1H-pyrazole-4-carboxamide.

- A novel regioselective t‐butylation as applied to the synthesis of 5‐cyano‐1‐(1,1‐dimethylethyl)‐N‐methyl‐1H‐pyrazole‐4‐carboxamide.

- A Novel Regioselective tert-Butylation as Applied to the Synthesis of 5-Cyano-1-(1,1-dimethylethyl)-N-methyl-1H-pyrazole-4-carboxamide.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-Amino-4-fluorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1371059.png)

![2-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine](/img/structure/B1371063.png)

![4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B1371068.png)

![7-Bromo-5-chlorobenzo[b]furan-3(2H)-one](/img/structure/B1371072.png)

![1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B1371075.png)